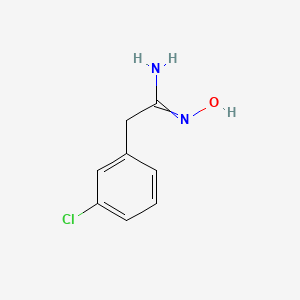

2-(3-Chlorophenyl)-N-hydroxyacetimidamide

Description

Significance of Amidoxime (B1450833) and Hydroxamic Acid Scaffolds in Medicinal Chemistry and Chemical Biology

The N-hydroxyacetimidamide structure incorporates two crucial pharmacophoric scaffolds: amidoximes and hydroxamic acids. Both of these functional groups are well-established in the design and discovery of bioactive compounds due to their unique chemical reactivity and ability to interact with biological targets.

Amidoximes, which contain both a hydroxyimino and an amino group on the same carbon atom, are highly versatile building blocks in organic synthesis. nih.govbiointerfaceresearch.com They serve as important intermediates for the creation of various nitrogen-containing heterocyclic compounds, such as oxadiazoles, which are themselves prevalent in many biologically active molecules. biointerfaceresearch.com

The biological significance of the amidoxime moiety is extensive. These compounds have been investigated for a wide range of therapeutic applications, including as antitubercular, antibacterial, antifungal, and anti-inflammatory agents. nih.govresearchgate.net Furthermore, some amidoxime derivatives are known to act as nitric oxide (NO) donors, a property with implications for cardiovascular and other physiological processes. dntb.gov.ua The ability of amidoximes to be bioisosteric replacements for carboxylic acids and esters has made them valuable in drug design to improve pharmacokinetic profiles. researchgate.net

The N-hydroxyacetimidamide functionality itself is a subject of considerable interest. As a class, these compounds are often explored for their potential as enzyme inhibitors. nih.gov The presence of the N-hydroxy group allows for chelation of metal ions within the active sites of metalloenzymes, a common mechanism of inhibition for this class of compounds. This has led to their investigation as potential agents against a variety of enzymatic targets.

Overview of 2-(3-Chlorophenyl)-N-hydroxyacetimidamide within the Context of Chlorophenyl-Substituted Analogues

This compound is a specific analogue within the broader class of N-hydroxyacetimidamide derivatives. Its structure is characterized by an acetimidamide core, a hydroxyl group on one of the nitrogen atoms, and a phenyl ring substituted with a chlorine atom at the meta (3-) position. The presence and position of the chlorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its biological activity.

While detailed research findings specifically on the 3-chloro isomer are not extensively documented in publicly available literature, its 4-chloro analogue, 2-(4-chlorophenyl)-N'-hydroxyacetimidamide, has been synthesized and studied. biointerfaceresearch.com Research on the 4-chloro isomer has explored its potential as a carbonic anhydrase inhibitor. biointerfaceresearch.com The synthesis of this analogue typically involves the condensation of parachlorobenzyl cyanide with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium carbonate. biointerfaceresearch.com

The table below provides a comparative overview of the available data for the parent N'-Hydroxyacetimidamide and its chlorophenyl-substituted analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N'-Hydroxyacetimidamide | 22059-22-9 | C₂H₆N₂O | 74.08 |

| (Z)-2-(3-Chlorophenyl)-N'-hydroxyacetimidamide | 175532-13-5 | C₈H₉ClN₂O | 184.62 |

| 2-(4-Chlorophenyl)-N'-hydroxyacetimidamide | 6965-39-5 | C₈H₉ClN₂O | 184.62 |

The study of halogenated derivatives, such as this compound, is a common strategy in medicinal chemistry to explore the structure-activity relationships within a class of compounds. The specific placement of the halogen can lead to altered binding affinities for biological targets and different pharmacokinetic properties. Further research into the 3-chloro isomer would be necessary to fully elucidate its chemical and biological profile in comparison to its ortho- and para-substituted counterparts.

Properties

IUPAC Name |

2-(3-chlorophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTJREHZYDXQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about atomic and molecular structure. For 2-(3-Chlorophenyl)-N-hydroxyacetimidamide, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/UV-Visible spectroscopy has been utilized for its characterization nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR provides data on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons through spin-spin coupling.

¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environments, indicating the types of functional groups present (e.g., alkyl, aromatic, carbonyl).

The synthesis of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine has been confirmed through characterization by ¹H NMR spectroscopy nih.gov. However, specific chemical shift (δ), multiplicity, and coupling constant (J) data are not detailed in the available scientific literature.

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and confirm the molecular formula of a compound with a high degree of confidence. While MS and HRMS are standard methods for characterizing new compounds, specific experimental data for this compound are not available in the cited literature.

Infrared (IR) and UV-Visible spectroscopy provide valuable information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups (e.g., O-H, N-H, C=N) absorb at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for functional group identification. The compound (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine has been characterized using FT-IR spectroscopy nih.gov.

UV-Visible Spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule, particularly conjugated systems like the phenyl ring. Characterization of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine by UV-Visible spectroscopy has been reported nih.gov.

While these analyses have been performed, specific peak data (wavenumbers for IR and λmax for UV-Vis) are not provided in the primary literature.

Crystallographic Analysis for Three-Dimensional Structure Determination

Crystallographic techniques provide the most definitive structural information by mapping the precise spatial arrangement of atoms within a crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine atomic coordinates, bond lengths, bond angles, and intermolecular interactions with high precision.

The molecular structure of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine has been unequivocally determined by the SCXRD method nih.gov. The analysis revealed that the compound crystallizes in a monoclinic system with the space group P2₁/c nih.gov. The detailed crystallographic data confirm the connectivity and conformation of the molecule, showing that the crystal structure is stabilized by both intramolecular (N—H···O) and intermolecular (N—H···N and O—H···N) hydrogen bonds nih.gov.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7092(4) |

| b (Å) | 8.2370(4) |

| c (Å) | 12.5256(6) |

| β (°) | 102.252(3) |

| Volume (ų) | 878.09(7) |

| Z (molecules/unit cell) | 4 |

Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy technique that can determine the high-resolution structure of molecules from nanocrystals, which are billions of times smaller than those required for conventional X-ray crystallography. This emerging technique is particularly valuable for samples that are difficult to crystallize into larger single crystals suitable for SCXRD. To date, there is no published research indicating that MicroED has been used to analyze the structure of this compound.

Integrated Analytical Approaches for Definitive Structural Assignment

The definitive structural assignment of this compound is achieved through a comprehensive and integrated analytical approach, combining spectroscopic techniques with single-crystal X-ray diffraction. This multi-faceted strategy ensures an unambiguous elucidation of the compound's molecular structure and conformation. Key analytical methods employed in its characterization include ¹H Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and elemental analysis, culminating in the precise atomic arrangement determined by X-ray crystallography. researchgate.net

The synthesis of (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine provides the basis for its detailed characterization. researchgate.net Spectroscopic data from various techniques collectively confirm the proposed structure.

Spectroscopic Data:

An array of spectroscopic methods provides foundational data for the structural confirmation of this compound.

| Technique | Key Findings |

| ¹H NMR | Provides information on the chemical environment of the hydrogen atoms within the molecule. |

| FT-IR | Identifies the functional groups present based on their characteristic vibrational frequencies. |

| UV-Visible | Analyzes the electronic transitions within the molecule. |

| Elemental Analysis | Determines the elemental composition of the compound, confirming its molecular formula. |

Single-Crystal X-ray Diffraction:

The most definitive evidence for the structure of this compound comes from single-crystal X-ray diffraction analysis. This powerful technique provides precise information about the three-dimensional arrangement of atoms in the crystal lattice.

The compound, with the molecular formula C₈H₉ClN₂O, crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net The crystal structure is stabilized by both intramolecular and intermolecular hydrogen bonds. Specifically, an intramolecular N—H···O hydrogen bond contributes to the molecule's conformation, while intermolecular N—H···N and O—H···N hydrogen bonds are also present. researchgate.net

Crystallographic Data for this compound: researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7092(4) |

| b (Å) | 8.2370(4) |

| c (Å) | 12.5256(6) |

| β (°) | 102.252(3) |

| Z | 4 |

The integration of these analytical techniques provides a complete and unambiguous structural assignment for this compound, confirming its atomic connectivity, stereochemistry, and supramolecular arrangement in the solid state.

Iv. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. xisdxjxsu.asianih.gov For 2-(3-Chlorophenyl)-N-hydroxyacetimidamide, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. nih.govnih.gov

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. From these energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactive nature. nih.govresearchgate.net

Electrostatic Potential Maps (MEP) : A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. researchgate.net It is used to predict sites for electrophilic and nucleophilic attack. xisdxjxsu.asia In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.netyoutube.com For this compound, the oxygen and nitrogen atoms of the N-hydroxyacetimidamide group would likely show negative potential, while the hydrogen atoms would exhibit positive potential.

To understand how molecules of this compound would pack and interact in a crystal lattice, energy framework calculations are performed. This analysis computes the pairwise interaction energies between a central molecule and its neighbors. mdpi.commdpi.com The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion. nih.gov These components are visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the strength of the interaction. mdpi.com This method provides a quantitative and visual understanding of the forces governing the crystal's stability. mdpi.comresearchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net This method is essential in drug discovery for screening potential drug candidates. For this compound, docking studies would involve placing the molecule into the active site of a chosen protein target. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govekb.eg

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)

| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase X | -8.5 | LYS-78, ASP-145 | Hydrogen Bond |

| VAL-34, ILE-92 | Hydrophobic | ||

| Cyclooxygenase-2 | -7.9 | HIS-90, GLN-192 | Hydrogen Bond nih.gov |

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecular system over time. frontiersin.org After a docking procedure, an MD simulation can be run on the ligand-protein complex to assess its stability. nih.govnih.gov The simulation tracks the movements of atoms by solving Newton's equations of motion. Key metrics analyzed from an MD simulation include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. nih.gov These simulations validate the docking results and provide a more realistic view of the conformational changes and interactions within a dynamic environment. researchgate.net

Predictive Computational Tools in Drug Discovery Context (Non-Clinical Focus)

In the realm of modern drug discovery, computational tools play a pivotal role in the early-stage exploration of small molecules, long before they are considered for clinical evaluation. These in silico methods provide a rapid and cost-effective means to hypothesize potential biological targets and understand the broader biological context in which a compound might operate. For novel molecules like this compound, where experimental data may be sparse, predictive algorithms offer a foundational glimpse into its polypharmacological profile and potential mechanisms of action. This section delves into the application of such theoretical tools to forecast the biological landscape of this specific compound.

Target prediction algorithms are designed to identify the most probable protein targets of a small molecule based on the principle of chemical similarity. The underlying hypothesis is that molecules with similar structures are likely to bind to similar protein targets. Web-based tools like SwissTargetPrediction leverage vast databases of known ligand-protein interactions. nih.gov By comparing the two-dimensional (2D) and three-dimensional (3D) structural features of a query molecule, such as this compound, against a library of thousands of bioactive compounds, the algorithm generates a ranked list of potential protein targets. nih.govbiointerfaceresearch.com This reverse-screening approach is instrumental in forming initial hypotheses about a compound's bioactivity, rationalizing potential off-target effects, or identifying opportunities for drug repurposing. nih.gov

For this compound, a hypothetical analysis using a SwissTargetPrediction-like algorithm could yield a diverse set of potential targets. The prediction is based on the structural similarity of the query molecule to known ligands for various proteins. The output typically includes the target's common name, gene symbol, and the probability of it being a target, which is derived from the similarity scores of the known active compounds.

Below is an interactive table representing a plausible, illustrative output from such a target prediction analysis for this compound.

| Target | Gene | UniProt ID | Target Class | Probability |

|---|---|---|---|---|

| Nitric oxide synthase, inducible | NOS2 | P35228 | Enzyme | 0.215 |

| Prostaglandin G/H synthase 2 | PTGS2 | P35354 | Enzyme | 0.188 |

| Carbonic anhydrase II | CA2 | P00918 | Enzyme | 0.153 |

| Cannabinoid CB1 receptor | CNR1 | P21554 | G protein-coupled receptor | 0.112 |

| Matrix metalloproteinase-2 | MMP2 | P08253 | Enzyme | 0.097 |

| Histone deacetylase 1 | HDAC1 | Q13547 | Enzyme | 0.085 |

| Serotonin transporter | SLC6A4 | P31645 | Transporter | 0.071 |

| Voltage-gated sodium channel alpha subunit | SCN5A | Q14524 | Ion channel | 0.063 |

Following the identification of potential protein targets, the next logical step in a computational investigation is to understand how these targets relate to each other within the complex cellular machinery. Protein-protein interaction (PPI) networks map the intricate web of physical and functional associations between proteins. nih.gov Tools such as the STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database are invaluable for this purpose. STRING aggregates data from numerous sources, including experimental studies, computational predictions, and public text mining, to construct comprehensive interaction networks. researchgate.net

By inputting the list of hypothetical targets for this compound into a STRING-like platform, one can visualize a network of potential interactions. This analysis can reveal if the predicted targets are part of a common signaling pathway, a protein complex, or a functional module. nih.gov Such insights are crucial for developing a mechanistic hypothesis for the compound's action, suggesting that it might modulate a specific biological process by influencing a cluster of interacting proteins rather than a single isolated target.

Based on the hypothetical targets identified in the previous section, a theoretical PPI analysis could reveal a network of functional connections. For instance, Prostaglandin G/H synthase 2 (PTGS2) and Nitric oxide synthase, inducible (NOS2) are both key enzymes in inflammatory pathways and are known to have functional links. Similarly, Matrix metalloproteinase-2 (MMP2) is involved in tissue remodeling and its activity can be influenced by inflammatory signaling.

The following interactive table provides a simplified, illustrative representation of potential protein-protein interactions that could be inferred from a STRING analysis of the predicted targets.

| Protein 1 (Gene) | Protein 2 (Gene) | Nature of Interaction | Potential Functional Association |

|---|---|---|---|

| NOS2 | PTGS2 | Functional, Co-expression | Inflammatory response, Prostaglandin and nitric oxide signaling |

| PTGS2 | MMP2 | Functional, Text mining | Regulation of extracellular matrix in inflammation |

| HDAC1 | PTGS2 | Functional, Experimental | Transcriptional regulation of inflammatory genes |

| CNR1 | NOS2 | Functional, Co-expression | Neuromodulatory and inflammatory signaling pathways |

| CA2 | SLC6A4 | Functional, Text mining | Regulation of ion transport and pH homeostasis |

V. Mechanistic Investigations of 2 3 Chlorophenyl N Hydroxyacetimidamide

Reaction Mechanisms in Organic Synthesis

The synthesis of complex organic molecules like 2-(3-Chlorophenyl)-N-hydroxyacetimidamide can be approached through various modern synthetic methodologies. These methods are designed to be efficient, atom-economical, and often environmentally benign.

Mechanochemistry represents a significant advancement in synthetic chemistry, utilizing mechanical energy, typically from ball milling or grinding, to drive chemical reactions. This approach often occurs in the solid state or with minimal solvent, leading to high reagent concentrations and unique reactivity compared to traditional solution-phase synthesis.

Key characteristics of mechanochemical pathways include:

Solvent-Free Conditions: This methodology aligns with the principles of green chemistry by reducing the use of volatile organic solvents, which constitute a large portion of chemical waste.

Altered Reactivity and Selectivity: The absence of significant solvation phenomena can lead to accelerated reaction rates and different product selectivities, sometimes enabling the discovery of new chemical transformations.

Milder Conditions: Mechanochemical reactions can often be performed at room temperature, avoiding the need for external heating, and can drastically shorten reaction times from hours or days to minutes.

While a specific mechanochemical synthesis for this compound is not detailed, the general applicability of this method for creating functional groups present in the molecule, such as amides, suggests its potential as a viable synthetic route. For instance, primary amides have been successfully synthesized by ball milling esters with calcium nitride and ethanol, a process that is compatible with a variety of functional groups.

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. Isocyanide-based MCRs (IMCRs) are particularly valuable for rapidly generating molecular diversity and complexity, making them a cornerstone of combinatorial chemistry and drug discovery.

The reactivity of isocyanides in these reactions is centered around the formation of a key nitrilium ion intermediate. Two of the most prominent IMCRs are the Passerini and Ugi reactions.

Passerini Reaction (3-component): This reaction typically involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. The mechanism is thought to proceed via a non-ionic pathway, which is often accelerated in aprotic solvents.

Ugi Reaction (4-component): The Ugi reaction expands on this by including an amine. The four components—an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide—combine to form an α-acylamino amide. The generally accepted mechanism begins with the formation of an imine from the amine and carbonyl compound. The isocyanide then adds to the imine, forming a reactive nitrilium intermediate, which is subsequently trapped by the carboxylate. A final Mumm rearrangement yields the stable dipeptide-like product.

The modularity of these reactions allows for the creation of large compound libraries from a small set of starting materials, which is highly advantageous in the search for new bioactive molecules.

Table 1: Overview of Key Isocyanide-Based Multi-component Reactions

| Reaction Name | Number of Components | Reactants | Key Product Class | Key Mechanistic Feature |

|---|---|---|---|---|

| Passerini Reaction | 3 | Isocyanide, Carbonyl Compound, Carboxylic Acid | α-Acyloxy Carboxamide | α-addition of isocyanide to a carbonyl-acid adduct |

| Ugi Reaction | 4 | Isocyanide, Carbonyl Compound, Amine, Carboxylic Acid | α-Acylamino Amide | Formation of a nitrilium intermediate from imine and isocyanide |

| Groebke-Blackburn-Bienaymé Reaction | 3 | Isocyanide, Aldehyde, Amidine-containing heterocycle | 3-Amino-imidazo-fused heterocycles | Intramolecular trapping of the nitrilium intermediate by a heterocyclic nitrogen |

Biochemical Mechanism of Action Studies (In Vitro and Cellular Level, Non-Clinical)

The potential biological activity of this compound can be inferred from its structural features, which suggest several possible mechanisms of action at the molecular level. These include enzyme inhibition, metal chelation, and specific non-covalent interactions with biological macromolecules.

The N-hydroxyacetimidamide (hydroxyamidine) functional group is a key structural motif that suggests potential inhibitory activity against several classes of enzymes, particularly metalloenzymes that contain a catalytic metal ion (often zinc or nickel) in their active site.

Carbonic Anhydrases (CAs): CAs are zinc metalloenzymes that catalyze the hydration of carbon dioxide. nih.gov Inhibition of CAs is a therapeutic strategy for conditions like glaucoma and idiopathic intracranial hypertension. wikipedia.orgnih.gov Inhibitors typically function by coordinating to the active site zinc ion, disrupting the catalytic cycle. nih.gov

Aminopeptidase N (APN): APN is a zinc-dependent metallopeptidase that is often overexpressed in tumor cells and is associated with angiogenesis and cancer progression. mdpi.comscirp.orgnih.gov Inhibitors of APN, which can include compounds with hydroxamic acid or other zinc-binding groups, are being investigated as potential anticancer agents. mdpi.comnih.gov

Urease: This nickel-containing enzyme catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Inhibition of urease is a target for treating infections by urease-producing bacteria (like Helicobacter pylori) and for reducing environmental ammonia volatilization from urea-based fertilizers. nih.govresearchgate.net Hydroxamic acids are well-known competitive inhibitors of urease, where they are thought to bind to the dinickel center in the active site. nih.govnih.govresearchgate.net

Histone Deacetylases (HDACs): HDACs are zinc-dependent enzymes that play a crucial role in epigenetic gene regulation. nih.govnih.gov HDAC inhibitors are an important class of anticancer drugs. nih.govmdpi.com The classic pharmacophore for many HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. nih.gov Hydroxamic acids are among the most potent ZBGs used in HDAC inhibitors. nih.govmdpi.com

The hydroxyamidine group in this compound is a bioisostere of hydroxamic acid and is known to be an effective zinc-binding group, making it a plausible candidate for inhibiting these metalloenzymes. acs.org The mechanism would likely involve the coordination of the nitrogen and oxygen atoms of the hydroxyamidine moiety to the catalytic metal ion in the enzyme's active site, thereby blocking substrate access or catalytic function.

Chelating agents are molecules that can form multiple coordination bonds with a single central metal ion, forming a stable, ring-like complex known as a chelate. mdpi.com This ability to sequester metal ions is a critical mechanism of action for many therapeutic agents and is used in chelation therapy to treat heavy metal poisoning. mdpi.com

The N-hydroxyacetimidamide functional group contains two donor atoms—an oxygen and a nitrogen—positioned to act as a bidentate chelator for various biologically relevant metal ions. The formation of stable complexes with metal ions can have several biological consequences:

Inhibition of Metalloenzymes: As discussed above, chelation of the catalytic metal ion is a primary mechanism of enzyme inhibition. nih.gov

Reduction of Oxidative Stress: Transition metals like iron (Fe²⁺) can catalyze the formation of reactive oxygen species (ROS). By chelating these metal ions, compounds can act as indirect or secondary antioxidants, preventing metal-catalyzed oxidative damage. mdpi.com

Altering Bioavailability: Chelation can affect the absorption, distribution, and excretion of essential or toxic metals. For example, hydrogels containing hydroxamic acid groups have been developed as non-absorbed chelators to bind iron in the gastrointestinal tract. nih.gov

The biological activity of this compound could therefore be influenced by its ability to chelate metal ions, thereby modulating the activity of metalloproteins or altering local metal ion concentrations.

The specific and high-affinity binding of a small molecule to a biological target, such as a protein receptor or enzyme active site, is governed by a combination of non-covalent interactions. For this compound, its structure allows for both hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition.

Hydrogen Bonding: The N-hydroxyacetimidamide group is a versatile hydrogen bond donor and acceptor. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the lone pairs on the oxygen and nitrogen atoms can act as hydrogen bond acceptors. These interactions are highly directional and are critical for the precise positioning of a ligand within a binding pocket.

Hydrophobic Interactions: The 3-chlorophenyl ring is a nonpolar, hydrophobic moiety. This part of the molecule can interact favorably with hydrophobic pockets in a protein, which are typically lined with nonpolar amino acid residues like leucine, isoleucine, and valine. These interactions are driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface leads to a net increase in entropy and a stable complex. Docking studies of other molecules containing chlorophenyl and phenothiazine moieties show these groups fitting into hydrophobic pockets of their target proteins. ekb.eg

The combination of a polar, hydrogen-bonding headgroup (N-hydroxyacetimidamide) and a nonpolar, hydrophobic tail (3-chlorophenyl) gives the molecule an amphipathic character that is common in many biologically active compounds.

Table 2: Potential Molecular Interactions of this compound

| Molecular Moiety | Interaction Type | Potential Role in Molecular Recognition |

|---|---|---|

| N-hydroxyacetimidamide | Hydrogen Bonding | Acts as both H-bond donor (via -OH) and acceptor (via N, O), providing directional binding to polar residues in a target's active site. |

| Metal Chelation | Bidentate coordination to catalytic metal ions (e.g., Zn²⁺, Ni²⁺) in metalloenzymes, leading to inhibition. | |

| 3-Chlorophenyl Ring | Hydrophobic Interactions | Binds to nonpolar, hydrophobic pockets within a protein, contributing to binding affinity through the hydrophobic effect. |

| Van der Waals Forces | Provides close-range, non-specific attractive forces that stabilize the ligand-protein complex. |

Vi. Structure Activity Relationship Sar Studies of 2 3 Chlorophenyl N Hydroxyacetimidamide Derivatives

Impact of Phenyl Substituents on Biological Activities

The substituted phenyl ring is a cornerstone of the 2-(3-Chlorophenyl)-N-hydroxyacetimidamide scaffold, and modifications to this ring can profoundly influence biological activity. The nature, position, and electronic properties of substituents play a pivotal role in modulating potency and selectivity.

Halogen substituents are frequently employed in medicinal chemistry to modulate a compound's physicochemical properties. In the context of phenyl-containing inhibitors, halogenation impacts activity through a combination of electronic and steric effects.

The steric bulk of the halogen atom (F < Cl < Br < I) also plays a role. A substituent's size can influence how the molecule fits into a target's binding pocket, potentially creating favorable or unfavorable interactions. The position of the halogen is equally critical, as discussed in the following section.

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Activity |

|---|---|---|---|---|

| -F | meta (3) | Strongly electron-withdrawing (inductive) | Minimal | Potentially high activity due to strong electronic pull with low steric hindrance. |

| -Cl | meta (3) | Electron-withdrawing | Moderate | Serves as the parent compound; activity is established. The 3-chloro substitution was found to be highly potent in a related series of urease inhibitors. researchgate.net |

| -Br | meta (3) | Electron-withdrawing | Increased | Activity may increase or decrease depending on the tolerance of the binding pocket for a larger substituent. |

| -I | meta (3) | Less electron-withdrawing than Cl/F | Significant | Likely decrease in activity due to excessive steric bulk and reduced electron-withdrawing strength compared to other halogens. |

The location of a substituent on the phenyl ring (ortho, meta, or para) is a key determinant of a molecule's three-dimensional shape and electronic distribution, thereby affecting its biological activity. rsc.org

| Substituent | Position | Key Properties | Predicted Impact on Activity |

|---|---|---|---|

| -Cl | ortho (2) | Electron-withdrawing, Sterically hindering | Likely reduced activity due to potential steric clash with the side chain or binding pocket. |

| -Cl | para (4) | Electron-withdrawing | Activity may be retained, increased, or decreased depending on the specific topology of the target's binding site. |

| -CH₃ | meta (3) | Weakly electron-donating, Lipophilic | Likely reduced activity if electron-withdrawing character is critical. |

| -OCH₃ | meta (3) | Electron-withdrawing (inductive), Electron-donating (resonance) | Variable effect; may increase or decrease activity based on the balance of electronic effects and H-bond acceptor capability. |

| -CF₃ | meta (3) | Strongly electron-withdrawing, Lipophilic, Bulky | Potentially increased activity due to strong electronic effect, but may be offset by steric bulk. acs.org |

| -NO₂ | meta (3) | Strongly electron-withdrawing | Potentially high activity, as seen in related inhibitor classes where strong electron withdrawal is beneficial. researchgate.net |

Role of the N-Hydroxyacetimidamide Moiety

The N-hydroxyacetimidamide group, a type of amidoxime (B1450833), is not merely a structural component but is often the key pharmacophore responsible for the molecule's primary biological function, particularly in the context of enzyme inhibition.

The amidoxime functional group is a versatile pharmacophore with several properties that facilitate potent interactions with biological targets. researchgate.net It is often considered a bioisostere of a carboxylic acid. nih.gov Its significance stems from its ability to act as both a hydrogen-bond donor (via the -OH group) and a hydrogen-bond acceptor (via the nitrogen and oxygen atoms). mdpi.com

This dual character allows it to form multiple, stabilizing hydrogen bonds within an enzyme's active site. Furthermore, the N-hydroxyacetimidamide moiety is an effective metal-chelating group. In many metalloenzymes, this group can coordinate with the catalytic metal ion (e.g., Zn²⁺, Fe²⁺, Ni²⁺), disrupting the enzyme's function. This chelating ability is a common mechanism of action for many enzyme inhibitors containing amidoxime or related hydroxamic acid functionalities. researchgate.net The amidoxime group can also be reduced in vivo to the corresponding amidine, which may have its own distinct biological activity profile. researchgate.netnih.gov

Given the central role of the hydroxyimino (-NOH) group in target binding, even minor modifications to this moiety can lead to a dramatic loss of biological activity.

O-Alkylation or O-Acylation : Replacing the hydrogen of the hydroxyl group with an alkyl (e.g., -OCH₃) or acyl (e.g., -OC(O)CH₃) group eliminates its ability to act as a hydrogen-bond donor. This modification would also severely impair or completely block its metal-chelating capacity. Therefore, such derivatives are expected to be significantly less active or completely inactive as enzyme inhibitors. nih.gov

Removal of the Hydroxyl Group : Conversion of the amidoxime to an amidine (-C(=NH)NH₂) or an amide (-C(=O)NH₂) would fundamentally alter its binding properties. While amidines can retain some activity through different interactions (e.g., forming salt bridges), the loss of the hydroxyl group and its unique hydrogen-bonding and chelating potential typically results in a substantial decrease in potency against the original target.

| Modification | Resulting Group | Impact on Key Interactions | Predicted Biological Activity |

|---|---|---|---|

| None (Parent) | -C(=NOH)NH₂ | H-bond donation and acceptance; Metal chelation. | Active |

| O-Methylation | -C(=NOCH₃)NH₂ | Loss of H-bond donation; Impaired chelation. | Significantly reduced or inactive. |

| O-Acetylation | -C(=NOC(O)CH₃)NH₂ | Loss of H-bond donation; Blocked chelation. | Inactive. |

| Reduction | -C(=NH)NH₂ (Amidine) | Loss of H-bond donation and chelation; Gains basicity. | Likely inactive against original target; may gain new activities. |

Scaffold Exploration and Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design used to modify a lead compound to improve its potency, selectivity, or pharmacokinetic properties while maintaining the essential interactions for biological activity. nih.govnih.govresearchgate.net This involves replacing a functional group or an entire scaffold with another that has similar physical and chemical properties. researchgate.net

For this compound, several bioisosteric replacements could be explored:

Phenyl Ring Replacements : The 3-chlorophenyl group can be replaced with other aromatic or heteroaromatic rings to probe for new interactions or improve properties like solubility. For example, replacing it with a chloropyridine or thiophene (B33073) ring maintains aromaticity and the potential for key interactions while altering the electronic and solubility characteristics of the molecule.

Amidoxime Moiety Replacements : The amidoxime group can be swapped with other known metal-chelating pharmacophores. A common bioisostere is the hydroxamic acid (-C(=O)NHOH), which also potently inhibits metalloenzymes. nih.gov Other groups like N-hydroxyguanidines or triazoles could also be investigated to modulate binding affinity and physicochemical properties.

Scaffold Hopping : This more drastic approach involves replacing the entire phenyl-acetimidamide core with a structurally novel scaffold that maintains the crucial 3D orientation of the key interacting groups (the aromatic ring and the chelating moiety). nih.gov This can lead to the discovery of entirely new chemical classes with improved drug-like properties or novel intellectual property.

| Original Moiety | Potential Replacement | Rationale |

|---|---|---|

| 3-Chlorophenyl | 3-Chloropyridinyl | Introduces a nitrogen atom, potentially improving solubility and allowing for new hydrogen bond interactions. |

| 3-Chlorophenyl | 3-Chlorothienyl | Alters ring electronics and size, potentially improving binding or metabolic stability. |

| N-Hydroxyacetimidamide | Hydroxamic Acid | A well-established bioisostere with similar metal-chelating and hydrogen-bonding capabilities. nih.gov |

| N-Hydroxyacetimidamide | N-Hydroxyguanidine | Maintains the N-hydroxy group for chelation while altering the electronics and basicity of the functional head. |

| Phenyl-CH₂- | Piperidine- or Piperazine-based scaffold | A "scaffold hop" to move from a planar aromatic system to a 3D saturated ring, which can improve solubility and other drug-like properties. nih.govchem-space.com |

Replacement of Phenyl Ring with Other Heteroaryl Moieties (e.g., Pyrimidine (B1678525), Thiazole (B1198619), Pyrazole)

Pyrimidine: Replacing the 3-chlorophenyl group with a pyrimidine ring would introduce two nitrogen atoms. The position of these nitrogens would be critical. For instance, a pyrimidin-5-yl ring might act as a bioisostere for a 1,3-disubstituted phenyl ring. The nitrogen atoms can serve as hydrogen bond acceptors, potentially forming new, favorable interactions within a receptor's binding pocket. This modification would also increase the polarity of the compound, which could impact its solubility and cell permeability.

Thiazole: The introduction of a thiazole ring in place of the phenyl group would incorporate both a nitrogen and a sulfur atom. The thiazole ring is an electron-rich heterocycle. The nitrogen can act as a hydrogen bond acceptor, while the sulfur can participate in other types of interactions. Thiazole-containing compounds are prevalent in many biologically active molecules and are known to engage in various receptor interactions. The orientation of the thiazole ring and the point of attachment would significantly influence the SAR.

Pyrazole (B372694): A pyrazole ring contains two adjacent nitrogen atoms. Depending on the substitution pattern, one nitrogen can act as a hydrogen bond donor and the other as an acceptor. This dual functionality can lead to specific and strong interactions with a biological target. The pyrazole ring is also considered an important pharmacophore in drug discovery, and its incorporation could alter the metabolic stability and target affinity of the parent compound.

A hypothetical SAR study might involve synthesizing derivatives where the 3-chlorophenyl group is replaced by these heterocycles and evaluating their biological activity. The data from such a study could be presented as follows:

| Compound ID | Aryl/Heteroaryl Moiety (R) | Biological Activity (e.g., IC₅₀, µM) |

| 1 | 3-Chlorophenyl | Reference Value |

| 2a | Pyrimidin-2-yl | Hypothetical Value |

| 2b | Pyrimidin-4-yl | Hypothetical Value |

| 2c | Pyrimidin-5-yl | Hypothetical Value |

| 3a | Thiazol-2-yl | Hypothetical Value |

| 3b | Thiazol-4-yl | Hypothetical Value |

| 3c | Thiazol-5-yl | Hypothetical Value |

| 4a | Pyrazol-1-yl | Hypothetical Value |

| 4b | Pyrazol-3-yl | Hypothetical Value |

| 4c | Pyrazol-4-yl | Hypothetical Value |

This table is for illustrative purposes only, as specific experimental data for this compound derivatives is not available.

Variations in the Acyl Chain and Their SAR Contributions

The acyl chain, in this case, the acetimidamide portion of the molecule, is crucial for the compound's activity. The N-hydroxyacetimidamide group is a known zinc-binding group, often found in inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Variations in the chain connecting this group to the aromatic ring can impact potency and selectivity.

Modifications could include:

Chain Length: Increasing or decreasing the length of the methylene (B1212753) linker between the phenyl ring and the N-hydroxyacetimidamide group would alter the distance between the two key functionalities. This could affect how the molecule fits into a binding site. For many enzyme inhibitors, there is an optimal linker length for maximum potency.

Chain Rigidity: Introducing elements of rigidity, such as a double bond (acrylamide) or incorporating the chain into a small ring, can lock the molecule into a more defined conformation. If this conformation is bioactive, a significant increase in potency can be observed.

Substitution on the Chain: Adding substituents to the methylene linker could introduce new interactions with the target, such as van der Waals forces or hydrogen bonds. However, it could also lead to steric hindrance, reducing activity.

A hypothetical SAR exploration of the acyl chain might yield data that could be summarized as follows:

| Compound ID | Modification to Acyl Chain | Biological Activity (e.g., IC₅₀, µM) |

| 1 | -CH₂-C(=NOH)NH₂ (Reference) | Reference Value |

| 5a | -C(=NOH)NH₂ (No linker) | Hypothetical Value |

| 5b | -(CH₂)₂-C(=NOH)NH₂ (Propionamide) | Hypothetical Value |

| 6 | -CH=CH-C(=NOH)NH₂ (Acrylamide) | Hypothetical Value |

| 7 | -CH(CH₃)-C(=NOH)NH₂ (Methyl sub.) | Hypothetical Value |

This table is for illustrative purposes only, as specific experimental data for this compound derivatives is not available.

Without dedicated research on this compound, any discussion on its SAR remains speculative. The principles outlined above provide a framework for how such studies would be approached in the field of medicinal chemistry.

Vii. Biological Evaluation and Molecular Target Engagement Non Clinical Research

In Vitro Enzyme Inhibition Assays and Kinetic Studies

In vitro enzyme inhibition assays are fundamental in determining the potency and mechanism of action of a compound against a specific enzyme. These studies measure the concentration of the compound required to inhibit the enzyme's activity by a certain percentage, typically 50% (IC50), or determine the inhibition constant (Ki).

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications.

A thorough search of the scientific literature did not yield any specific data on the inhibitory activity of 2-(3-Chlorophenyl)-N-hydroxyacetimidamide against any of the known human carbonic anhydrase isoforms. While a study on the positional isomer, 2-(4-chlorophenyl)-N'-hydroxyacetimidamide, has been reported in the context of carbonic anhydrase inhibition, no such investigation has been published for the 3-chloro substituted compound.

Table 1: Carbonic Anhydrase Inhibition Data for this compound

| Isoform | IC50 (nM) | Ki (nM) | Inhibition Type |

|---|---|---|---|

| hCA I | No data available | No data available | No data available |

| hCA II | No data available | No data available | No data available |

| hCA IX | No data available | No data available | No data available |

| hCA XII | No data available | No data available | No data available |

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; hCA: human Carbonic Anhydrase.

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a role in the cleavage of peptides. It is a target for the development of anticancer and analgesic drugs.

No published studies were found that investigated the inhibitory effect of this compound on Aminopeptidase N.

Table 2: Aminopeptidase N (APN) Inhibition Data for this compound

| Enzyme Source | IC50 (nM) | Ki (nM) | Inhibition Type |

|---|---|---|---|

| Porcine Kidney APN | No data available | No data available | No data available |

| Human Recombinant APN | No data available | No data available | No data available |

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Inhibition of urease is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori.

There is no available data from in vitro assays on the inhibitory activity of this compound against urease from any source.

Table 3: Urease Inhibition Data for this compound

| Enzyme Source | IC50 (µM) | Inhibition (%) at specific concentration |

|---|---|---|

| Jack Bean Urease | No data available | No data available |

| Bacillus pasteurii Urease | No data available | No data available |

| Helicobacter pylori Urease | No data available | No data available |

IC50: Half maximal inhibitory concentration.

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine (B10760008) methyltransferase involved in the regulation of gene expression and has been identified as a potential target in oncology.

No research has been published detailing the in vitro inhibitory activity of this compound against SMYD2.

Table 4: SMYD2 Inhibition Data for this compound

| Assay Type | IC50 (nM) | Substrate |

|---|---|---|

| Biochemical Assay | No data available | No data available |

| Radiometric Assay | No data available | No data available |

IC50: Half maximal inhibitory concentration.

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins, playing a crucial role in epigenetic regulation. HDAC inhibitors are an important class of anticancer agents.

A comprehensive literature review did not reveal any studies on the inhibitory effects of this compound on any of the HDAC isoforms.

Table 5: Histone Deacetylase (HDAC) Inhibition Data for this compound

| HDAC Isoform/Class | IC50 (nM) |

|---|---|

| Class I (HDAC1, 2, 3, 8) | No data available |

| Class IIa (HDAC4, 5, 7, 9) | No data available |

| Class IIb (HDAC6, 10) | No data available |

| Class IV (HDAC11) | No data available |

IC50: Half maximal inhibitory concentration.

Cellular Assays for Biological Activity

Cellular assays are essential for evaluating the biological effects of a compound in a more physiologically relevant context. These assays can measure various endpoints, such as cell viability, proliferation, apoptosis, and target engagement within the cell.

There are no published studies that have investigated the biological activity of this compound in any cellular assay. Consequently, there is no data on its effects on cell lines relevant to the enzymatic targets discussed above (e.g., cancer cell lines overexpressing specific carbonic anhydrases, HDACs, or SMYD2).

Table 6: Summary of Cellular Assay Data for this compound

| Cell Line | Assay Type | Endpoint Measured | Results |

|---|

Cellular Target Engagement Studies

No published studies have investigated the cellular target engagement of this compound. Therefore, there is no data available on its ability to bind to specific molecular targets within a cellular context.

Functional Assays Related to Enzyme Inhibition (e.g., Hydration/Dehydration Activity for Carbonic Anhydrase)

There are no reports in the scientific literature of functional assays being conducted to determine the enzyme inhibition profile of this compound. Consequently, its effects on enzymatic processes such as carbonic anhydrase-mediated hydration and dehydration are unknown.

Animal Models for Preclinical Investigation

Pharmacodynamic Endpoints in Animal Studies

There are no published preclinical studies describing the pharmacodynamic endpoints of this compound in animal models.

Viii. Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

While established methods for the synthesis of N-hydroxyacetimidamide derivatives exist, the future of drug development hinges on the creation of more efficient, cost-effective, and environmentally benign synthetic routes. Future research should focus on:

Green Chemistry Approaches: Exploring the use of safer solvents, renewable starting materials, and catalytic reactions to minimize the environmental impact of synthesis.

Flow Chemistry: Investigating the application of continuous flow technologies to improve reaction efficiency, scalability, and safety.

Combinatorial Synthesis: Developing high-throughput synthetic methods to rapidly generate libraries of 2-(3-Chlorophenyl)-N-hydroxyacetimidamide analogs with diverse substitutions, enabling a more comprehensive exploration of the chemical space.

These advancements will be critical for the sustainable and economical production of these compounds for further research and potential clinical applications.

Advanced Computational Design and Optimization of N-Hydroxyacetimidamide Analogues

The integration of sophisticated computational tools offers a powerful strategy to accelerate the drug discovery process. researchgate.net Future efforts in this domain should include:

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structures of target proteins to design novel N-hydroxyacetimidamide analogs with enhanced binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): Employing computational models based on the structures of known active compounds to predict the activity of new analogs.

Quantum Mechanics (QM) in Drug Design: Applying quantum mechanical calculations to gain a deeper understanding of the electronic properties of this compound and its interactions with biological targets, thereby guiding the design of more potent molecules. nih.gov

Artificial Intelligence and Machine Learning: Leveraging AI and machine learning algorithms to analyze large datasets of chemical structures and biological activities to identify novel drug candidates with desired properties. nih.gov

These in silico approaches can significantly reduce the time and resources required for the identification and optimization of lead compounds. nih.gov

Discovery of New Biological Targets and Pathways

The full therapeutic potential of this compound may extend beyond its currently known biological targets. A systematic exploration of its mechanism of action could reveal novel therapeutic opportunities. Future research should aim to:

Phenotypic Screening: Employing high-throughput screening of the compound against a wide array of cell lines and disease models to identify unexpected therapeutic effects.

Target Deconvolution: Utilizing chemical proteomics and other advanced techniques to identify the specific molecular targets through which this compound exerts its biological effects.

Pathway Analysis: Investigating the downstream signaling pathways modulated by the compound to gain a comprehensive understanding of its cellular mechanism of action.

The identification of new biological targets will open up new avenues for the development of this compound for a broader range of diseases.

Integration of Multi-Omics Approaches in Mechanistic Studies (e.g., Toxicogenomics, Metabonomics, Focused on Mechanisms)

A systems-level understanding of the biological effects of this compound is crucial for its safe and effective development. The integration of multi-omics technologies can provide a holistic view of the cellular response to this compound. nih.gov Future studies should incorporate:

Toxicogenomics: Analyzing changes in gene expression profiles in response to compound exposure to predict potential toxicities and understand the underlying mechanisms of adverse effects. nih.gov

Proteomics: Studying alterations in the proteome to identify protein biomarkers of efficacy and toxicity.

Metabolomics: Investigating changes in the metabolome to gain insights into the metabolic pathways affected by the compound and to identify biomarkers of drug response. nih.gov

By combining these "-omics" data, researchers can build comprehensive models of the drug's mechanism of action and its effects on the biological system as a whole. researchgate.net

Exploration of New Derivatization Strategies for Enhanced Selectivity or Potency

Chemical modification of the this compound scaffold is a key strategy for improving its pharmacological properties. Future derivatization efforts should focus on:

Bioisosteric Replacement: Substituting specific functional groups with other groups that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties.

Scaffold Hopping: Replacing the core chemical structure with a novel scaffold while retaining the key pharmacophoric features to discover new chemical entities with improved drug-like properties.

Conjugation to Targeting Moieties: Attaching the compound to molecules that can direct it to specific tissues or cells, thereby increasing its efficacy and reducing off-target effects.

These innovative derivatization strategies will be instrumental in transforming this compound from a promising lead compound into a clinically viable therapeutic agent.

Q & A

Q. What are the established synthetic routes for 2-(3-Chlorophenyl)-N-hydroxyacetimidamide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves coupling reactions between chloroacetamide derivatives and substituted phenyl precursors. For example, analogous compounds like 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide are synthesized via nucleophilic substitution, where reaction temperature, solvent polarity, and stoichiometric ratios of reagents critically impact yield . Optimization often requires iterative adjustment of these parameters. Key intermediates may include chlorinated phenyl rings and hydroxyacetimidamide moieties, with purification steps involving column chromatography or recrystallization .

Q. How can spectroscopic methods (e.g., NMR, IR, mass spectrometry) confirm the structural integrity of this compound?

- NMR : H and C NMR are used to verify the chlorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the hydroxyacetimidamide moiety (e.g., NH and OH signals between δ 8.5–10.5 ppm). Splitting patterns confirm substitution positions .

- IR : Stretching frequencies for C-Cl (~550–850 cm) and N-H/O-H (~3200–3500 cm) bonds validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns align with expected bonds (e.g., cleavage at the acetimidamide linkage) .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can predict electronic properties such as HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. These models help rationalize reactivity, such as the electrophilic nature of the chlorophenyl ring or hydrogen-bonding capacity of the hydroxy group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry or hydrogen-bonding networks of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or OLEX2 provides atomic-resolution data. For example, intermolecular hydrogen bonds between hydroxyacetimidamide groups and chlorophenyl rings can be quantified (bond lengths: ~2.8–3.2 Å), clarifying supramolecular assembly in solid-state structures . Twinning or disorder in crystals may require refinement strategies such as TLS parameterization or alternative space group assignments .

Q. What experimental and theoretical approaches address discrepancies in reported biological activities (e.g., antimicrobial vs. inactive results)?

- Experimental : Dose-response assays (e.g., MIC values for antimicrobial activity) should be replicated under standardized conditions (pH, temperature). Contradictions may arise from impurities or solvent effects (e.g., DMSO toxicity masking bioactivity) .

- Theoretical : Molecular docking (AutoDock, Schrödinger Suite) can predict target interactions (e.g., binding to bacterial enzymes vs. mammalian receptors). Discrepancies may stem from off-target effects or species-specific protein conformations .

Q. How can reaction kinetics studies improve the scalability of this compound synthesis?

Pseudo-first-order kinetic experiments identify rate-limiting steps (e.g., nucleophilic attack or deprotonation). For instance, Arrhenius plots reveal activation energies, guiding temperature optimization. Flow chemistry systems may enhance scalability by maintaining consistent residence times and minimizing side reactions .

Q. What strategies mitigate instability of this compound in aqueous or oxidative environments?

- Stabilization : Lyophilization or formulation with cyclodextrins improves aqueous stability.

- Degradation Analysis : LC-MS/MS monitors breakdown products (e.g., hydrolysis to 3-chlorobenzoic acid or oxidation of the hydroxy group), informing storage conditions (e.g., inert atmosphere, low-temperature storage) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?

Contradictions often arise from polymorphic forms or hydration states. Differential Scanning Calorimetry (DSC) identifies melting points of different polymorphs, while dynamic vapor sorption (DVS) assesses hygroscopicity. For example, a hydrate form may exhibit higher solubility in water than an anhydrous form .

Q. Why do DFT-predicted dipole moments differ from experimental values derived from dielectric constant measurements?

Discrepancies may stem from solvent effects (implicit vs. explicit solvation models) or crystal packing forces not accounted for in gas-phase calculations. Hybrid QM/MM simulations incorporating solvent molecules improve agreement .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.